molecular formula C7H5BrF2O B1271890 1-Bromo-3-(difluoromethoxy)benzene CAS No. 262587-05-3

1-Bromo-3-(difluoromethoxy)benzene

Cat. No. B1271890
M. Wt: 223.01 g/mol
InChI Key: NWBDGKNKAFGQQL-UHFFFAOYSA-N
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Description

1-Bromo-3-(difluoromethoxy)benzene is a chemical compound that is part of a broader class of brominated aromatic molecules with substituents that influence their chemical behavior. While the specific compound is not directly synthesized or analyzed in the provided papers, related bromo-substituted benzenes and their derivatives are extensively studied due to their potential applications in organic synthesis, material science, and pharmaceuticals.

Synthesis Analysis

The synthesis of bromo-substituted benzenes often involves palladium-catalyzed cross-coupling reactions, as seen in the preparation of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes and ethynylferrocene compounds of 1,3,5-tribromobenzene . These methods provide a versatile approach to introduce various functional groups onto the benzene ring. Additionally, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene demonstrates the use of nucleophilic substitution reactions, which are fundamental in constructing bromo-substituted aromatic compounds .

Molecular Structure Analysis

The molecular structure of bromo-substituted benzenes is characterized by the presence of a bromine atom attached to the benzene ring, which can significantly affect the electronic properties of the molecule. For instance, the presence of bromine can facilitate further functionalization due to its leaving group ability. The crystal structures of some bromo-substituted benzenes have been determined, providing insights into their geometric parameters and potential for intermolecular interactions .

Chemical Reactions Analysis

Bromo-substituted benzenes participate in various chemical reactions, including Diels-Alder reactions, which are used to synthesize biaryls with ortho-CF2Br groups . They also undergo epoxidation reactions, as seen with polyfluoro-3-chloro(bromo)-1-butenes, leading to the formation of epoxides and polyfluorocarboxylic acid sodium salts . Furthermore, the reactivity of these compounds in nucleophilic substitution reactions is exemplified by the synthesis of a series of substituted 1-halomethyl-[18F]fluoromethyl-benzenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzenes are influenced by their substituents. For example, the photophysical properties of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes show violet fluorescence in the solid state, indicating potential applications in optoelectronic devices . The electrochemical properties of ethynylferrocene compounds of 1,3,5-tribromobenzene reveal chemically reversible oxidations, suggesting their use in electronic materials . Additionally, the fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene demonstrate aggregation-induced emission characteristics, which are valuable for the development of new fluorescent materials .

Scientific Research Applications

Organometallic Synthesis

1-Bromo-3-(difluoromethoxy)benzene has been used in organometallic synthesis. For example, it was used to generate 3-bromo-2-(trifluoromethoxy)phenyllithium and 2-bromo-6-(trifluoromethoxy)phenyllithium, which are intermediates in the synthesis of various organometallic compounds (Schlosser & Castagnetti, 2001).

Synthesis of Biaryls

1-Bromo-3-(difluoromethoxy)benzene has been utilized in Diels-Alder reactions for the synthesis of ortho-CF2Br-substituted biaryls. These compounds are important in various chemical synthesis processes (Muzalevskiy et al., 2009).

Crystallographic Studies

The compound has been instrumental in crystallographic studies. Its derivatives, such as 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene, have been analyzed for their supramolecular features, enhancing understanding of molecular structures and interactions (Stein et al., 2015).

Analyzing Molecular Interactions

Research involving bromo-substituted benzenes, including derivatives of 1-Bromo-3-(difluoromethoxy)benzene, has provided insights into molecular interactions like C–H···Br, C–Br···Br, and C–Br···π. These studies are crucial for understanding molecular packing and bonding behavior (Jones et al., 2012).

Synthesis of Chiral Compounds

It has been used in the synthesis of chiral 1-halo-1-bromo compounds, which are significant in the development of new synthetic methodologies in organic chemistry (González et al., 2003).

Electrosynthesis

Electrosynthesis studies involving ethynylferrocene compounds of 1,3,5-tribromobenzene have been conducted. These studies are crucial for the development of new materials and compounds in electrochemistry and materials science (Fink et al., 1997).

Safety And Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air. If not breathing, artificial respiration should be given. In case of skin contact, the area should be washed off with soap and plenty of water .

Future Directions

1-Bromo-3-(difluoromethoxy)benzene may be used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene . It may also be used in the synthesis of new electronically deficient atropisomeric diphosphine ligand .

properties

IUPAC Name

1-bromo-3-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBDGKNKAFGQQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371763
Record name 3-(Difluoromethoxy)bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(difluoromethoxy)benzene

CAS RN

262587-05-3
Record name 3-(Difluoromethoxy)bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Difluoromethoxy)bromobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 3-bromophenol (commercially available from Sigma-Aldrich, St. Louis, Mo., USA) (1.28 g, 7.39 mmol) in DMF (12.0 mL) was added sodium 2-chloro-2,2-difluoroacetate (commercially available from Sigma-Aldrich, St. Louis, Mo., USA) (2.82 g, 18.49 mmol) and Cs2CO3 (4.82 g, 14.79 mmol). The reaction mixture was heated at 100° C. Gas was released from the reaction so care should be taken. After 2 hours, the reaction was cooled to room temperature then diluted with EtOAc, washed with water and then brine and re-extracted three times with EtOAc. The combined organic layers were dried over magnesium sulfate and then filtered, concentrated, and purified with silica gel chromatography (0-5% EtOAc in hexanes) to yield T18.1 as an oil that was used without further purification (yield 61%).
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4.82 g
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Synthesis routes and methods II

Procedure details

To a solution of 3-bromophenol (available from Sigma Aldrich) (1.28 g, 7.39 mmol) in DMF (12.0 mL) was added sodium 2-chloro-2,2-difluoroacetate (available from Sigma Aldrich) (2.82 g, 18.49 mmol) and cesium carbonate (4.82 g, 14.79 mmol). The reaction mixture was heated at 100° C. Gas was released from the reaction so care should be taken. After 2 hours, the reaction was cooled to room temperature then diluted with EtOAc, washed with water and then brine and re-extracted three times with EtOAc. The combined organic layers were dried over magnesium sulfate and then filtered, concentrated, and purified with silica gel chromatography (0-5% EtOAc in hexanes) to yield 66.11A as an oil that was used without further purification (yield 61%).
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1.28 g
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reactant
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2.82 g
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4.82 g
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12 mL
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Yield
61%

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